molecular formula C9H7ClN2 B1589989 2-Chloro-6-methylquinoxaline CAS No. 55687-00-8

2-Chloro-6-methylquinoxaline

Cat. No. B1589989
CAS RN: 55687-00-8
M. Wt: 178.62 g/mol
InChI Key: MDDZKKIHTFOAEF-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is a light-red to brown solid and has a molecular weight of 178.62 .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methylquinoxaline is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

2-Chloro-6-methylquinoxaline is a solid at room temperature . It has a molecular weight of 178.62 .

Scientific Research Applications

  • Pharmacology

    • Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
    • This property was utilized by Malek B et al. to prepare quinoxaline derivatives by utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
  • Medicinal Chemistry

    • Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides .
    • They also show antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory activities .
    • The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
  • Antimicrobial Activity

    • 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity .
    • Various quinoxaline derivatives were synthesized by replacing the C 2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
    • These compounds were then reacted with aromatic amines and aromatic aldehydes, respectively, to yield new Schiff bases containing quinoxaline moieties .
    • All the synthesized compounds were screened for their antimicrobial activity .
  • Anti-Leishmanial Activity

    • Only four compounds including 2-chloro-6-methoxy-3-(methyl sulfinyl) quinoxaline showed potent activity against the strain of leishmanial .
  • Industrial Purposes

    • Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
    • It can be synthesized by adopting green chemistry principles .
    • The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
  • Anti-COVID Activity

    • Quinoxalines have been studied for their potential anti-COVID activity . This is due to their broad-spectrum biological activity, including antifungal, antibacterial, antiviral, and antimicrobial effects . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
  • Luminescent Material

    • Quinoxaline has been used in the creation of a multifunctional luminescent material . This material, which also includes triphenylamine groups, exhibits polymorphism, mechanochromic luminescence, and has applications in high-efficiency fluorescent OLEDs .

Safety And Hazards

The safety information for 2-Chloro-6-methylquinoxaline indicates that it is classified under GHS06, with the signal word “Danger”. The hazard statements include H301, H311, and H331 .

Future Directions

Quinoxaline derivatives, such as 2-Chloro-6-methylquinoxaline, have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for further development and applications of 2-Chloro-6-methylquinoxaline and similar compounds .

properties

IUPAC Name

2-chloro-6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDZKKIHTFOAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506877
Record name 2-Chloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoxaline

CAS RN

55687-00-8
Record name 2-Chloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC Platt - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… The resulting solution was evaporated to dryness, and unchanged 2-chloro-6-methylquinoxaline (0.35 g.) removed with light petroleum: the residue after recrystallbation from water …
Number of citations: 3 pubs.rsc.org
BVSS Murthy
Number of citations: 0

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